The synthesis of MPT0L145 involves a series of organic reactions that yield a compound with specific structural characteristics conducive to its biological activity. The detailed synthetic pathway includes the use of trichlorobenzene-substituted azaaryl compounds, which serve as precursors in the synthesis process. The exact methodology can be found in supplementary materials accompanying research publications, detailing step-by-step procedures and conditions necessary for successful synthesis .
Technical details regarding the synthesis include:
MPT0L145 has a complex molecular structure characterized by specific functional groups that contribute to its inhibitory effects. The elemental composition is as follows:
The precise molecular formula is , which reflects its diverse functional groups that facilitate interactions with target proteins involved in cancer cell survival pathways .
MPT0L145 undergoes several chemical reactions that are critical to its function as an inhibitor. Notably, it interacts with phosphatidylinositol 3-kinase catalytic subunit type 3, leading to the following key reactions:
The mechanism of action of MPT0L145 primarily revolves around its ability to inhibit key signaling pathways associated with cancer cell survival. It targets phosphatidylinositol 3-kinase catalytic subunit type 3 and fibroblast growth factor receptor, leading to:
MPT0L145 exhibits several notable physical and chemical properties:
MPT0L145 is primarily researched for its applications in oncology. Its ability to inhibit autophagy makes it a promising candidate for combination therapies aimed at overcoming drug resistance in various cancers, including:
MPT0L145 features a trichlorobenzene-substituted azaaryl scaffold with an N-methylurea linker, enabling high-affinity interactions with both FGFR kinase domains and the PIK3C3 lipid kinase domain. Key physicochemical properties include:
Table 1: Chemical Properties of MPT0L145
Property | Value |
---|---|
Chemical Formula | C₂₅H₂₉Cl₃N₈O₃ |
Molecular Weight | 595.91 g/mol |
CAS Number | 2070837-24-8 |
Solubility | >10 mM in DMSO |
Purity | >98% (HPLC) |
Storage Stability | -20°C for long-term (>3 years) |
Biochemical analyses reveal MPT0L145 binds the ATP-pocket of FGFR kinases with submicromolar affinity (IC₅₀ ~50 nM). Surface plasmon resonance confirms even stronger binding to PIK3C3 (Kd = 0.53 nM) via critical interactions with residues Y670, F684, I760, and D761 in the catalytic domain [3]. This dual binding:
In bladder cancer models, MPT0L145 induces:
The development timeline progressed through distinct generations:
Based on structure-activity relationship studies of trichlorobenzene-substituted azaaryl compounds, researchers optimized MPT0L145 for:
Table 2: Comparative Efficacy of FGFR-Targeted Agents
Compound | Target Specificity | Autophagy Modulation | Overcomes Cisplatin Resistance |
---|---|---|---|
Erdafitinib | FGFR1-4 | None | No |
Infigratinib | FGFR1-3 | None | No |
MPT0L145 | FGFR + PIK3C3 | Incomplete autophagy | Yes |
Autophagy serves context-dependent pro-tumor or anti-tumor functions:
MPT0L145 exploits "autophagy addiction" in malignancies by:
As the catalytic subunit of Vps34, PIK3C3 controls:
FGFR aberrations occur in 7–15% of urothelial carcinomas and other solid tumors:
Table 3: Prevalence of FGFR Alterations in Human Cancers
Cancer Type | FGFR1 Amplification | FGFR2 Mutation | FGFR3 Fusion |
---|---|---|---|
Urothelial Carcinoma | 7–14% | 3–5% | 5–15% |
Breast Cancer (Luminal B) | 16–27% | 4% (TNBC) | <1% |
Squamous Lung Cancer | 19% | 2% | 1–3% |
Gastric Cancer | 4–9% | 3–5% | 2–4% |
Dysregulated FGFR signaling drives:
MPT0L145 addresses limitations of single-target FGFR inhibitors:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7